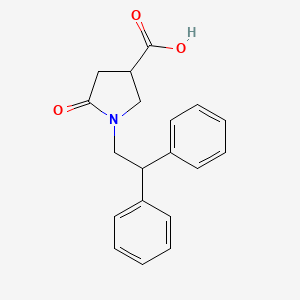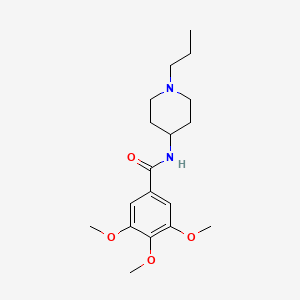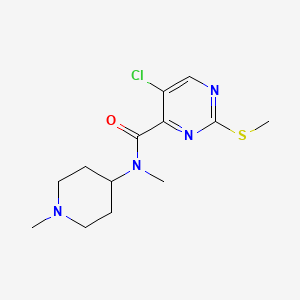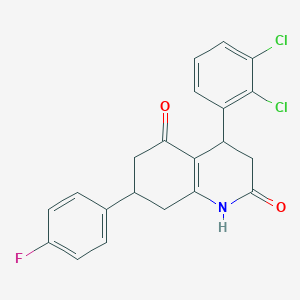
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, also known as DPA-714, is a small molecule that has gained attention in the scientific community due to its potential use as a radiotracer for imaging neuroinflammation. DPA-714 belongs to the family of isoquinoline carboxamides and has been shown to bind specifically to the translocator protein 18 kDa (TSPO), which is highly expressed in activated microglia, astrocytes, and macrophages.
Mechanism of Action
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid binds specifically to the TSPO, which is located on the outer mitochondrial membrane of activated microglia, astrocytes, and macrophages. The TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and in the regulation of mitochondrial function and apoptosis. Upon binding to the TSPO, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can modulate the activity of the TSPO and affect the mitochondrial function and inflammation in the cells.
Biochemical and Physiological Effects:
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated microglia and astrocytes, indicating its anti-inflammatory properties. 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can also modulate the expression of genes involved in mitochondrial function and apoptosis, suggesting its potential role in the regulation of cell survival and death. However, the exact biochemical and physiological effects of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid on different cell types and in different disease models need to be further elucidated.
Advantages and Limitations for Lab Experiments
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has several advantages for lab experiments, including its high affinity and specificity for the TSPO, its non-invasive imaging capability, and its potential to monitor neuroinflammation in vivo. However, there are also limitations to the use of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful optimization of the experimental conditions and dosages is required for the successful use of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments.
Future Directions
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has great potential for the diagnosis and monitoring of neuroinflammation in neurological disorders. However, there are still many future directions for its use. For example, the development of new TSPO ligands with higher affinity and specificity, the optimization of the imaging protocols for 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, the investigation of the potential side effects and toxicity of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, and the evaluation of the efficacy of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in clinical trials. Moreover, the application of 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid in other disease models, such as cancer and infectious diseases, needs to be explored. Overall, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid represents a promising tool for the study of neuroinflammation and its role in neurological disorders.
Scientific Research Applications
1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid has been used as a radiotracer for imaging neuroinflammation in preclinical and clinical studies. Neuroinflammation is a hallmark of many neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. By targeting the TSPO, which is upregulated in activated microglia and astrocytes, 1-(2,2-diphenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid can be used to visualize and quantify neuroinflammation in vivo using positron emission tomography (PET) imaging. This non-invasive imaging technique has the potential to improve the diagnosis and monitoring of neurological disorders and to evaluate the efficacy of new treatments.
properties
IUPAC Name |
1-(2,2-diphenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-11-16(19(22)23)12-20(18)13-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGBPTAQSRHFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diphenylethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-anilino-2-oxoethyl)thio]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B4733896.png)
![ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4733904.png)
![2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4733911.png)
![ethyl 2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733913.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4733928.png)

![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)

![2-cyano-3-(1H-pyrrol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4733964.png)

![1-ethyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4733990.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4733991.png)
![1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4733997.png)